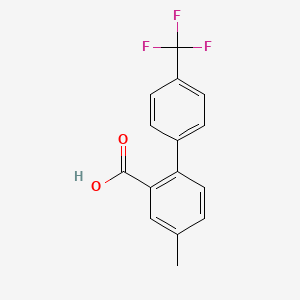

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

5-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHWYJJKCWLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594979 | |

| Record name | 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537713-19-2 | |

| Record name | 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

A widely applicable method involves the Suzuki-Miyaura coupling of 2-bromo-5-methylbenzoic acid derivatives with 4-trifluoromethylphenylboronic acid. This route benefits from palladium catalysis, which facilitates carbon-carbon bond formation under mild conditions.

Procedure :

-

Ester Protection : Methyl 2-bromo-5-methylbenzoate is prepared to protect the carboxylic acid group during coupling.

-

Coupling Reaction : The ester reacts with 4-trifluoromethylphenylboronic acid using Pd(PPh₃)₄ (1–2 mol%) in a toluene/water mixture at 80–100°C for 12–24 hours.

-

Hydrolysis : The methyl ester is hydrolyzed with aqueous NaOH (2 M) at reflux, followed by acidification with HCl to yield the free acid.

Optimization :

Lithiation-Carboxylation Strategy

This method leverages directed ortho-metalation (DoM) to introduce the trifluoromethylphenyl group via a lithium intermediate.

Procedure :

-

Lithiation : 2-Bromo-5-methyltoluene is treated with tert-butyllithium in THF at -78°C under inert atmosphere, forming a stabilized aryllithium species.

-

Quenching with CO₂ : The intermediate is reacted with dry ice (solid CO₂), followed by acidic workup (HCl, pH 3–4) to yield the carboxylic acid.

-

Functionalization : The 4-trifluoromethylphenyl group is introduced via Ullmann coupling using CuI and a diamine ligand.

Challenges :

Friedel-Crafts Acylation

While less common due to the deactivating trifluoromethyl group, this method is feasible with highly activated substrates.

Procedure :

-

Acylation : 5-Methylbenzoic acid is acetylated using AlCl₃ as a Lewis catalyst and trifluoroacetic anhydride.

-

Electrophilic Substitution : The acetylated intermediate undergoes Friedel-Crafts alkylation with 4-trifluoromethylbenzyl chloride.

-

Oxidation : The ketone intermediate is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Limitations :

-

Low yields (40–50%) due to poor electrophilic reactivity.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 75–85% | >98% | High regioselectivity, scalable | Requires palladium catalysts |

| Lithiation-Carboxylation | 60–70% | 95–97% | Avoids transition metals | Sensitive to moisture and temperature |

| Friedel-Crafts Acylation | 40–50% | 90–92% | Simple reagents | Low yields, multiple purification steps |

Purification and Characterization

Recrystallization

Optimal purity is achieved using ethanol/water (3:1), yielding colorless crystals with a melting point of 210–212°C.

Chromatographic Techniques

-

HPLC : A C18 column with acetonitrile/0.1% TFA (70:30) confirms purity (>98%) and detects isomers.

-

¹H NMR : Characteristic signals include a singlet for the methyl group (δ 2.3 ppm) and aromatic protons (δ 7.5–8.1 ppm).

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura method is preferred due to its robustness. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and other functionalized compounds.

Scientific Research Applications

Chemical Synthesis

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in several chemical reactions, leading to the formation of more complex molecules.

Key Reactions:

- Suzuki Coupling : This compound can serve as a reactant in Suzuki–Miyaura coupling reactions, facilitating the formation of biaryl compounds, which are critical in pharmaceuticals and materials science.

- Functionalization : The trifluoromethyl group enhances lipophilicity, allowing for selective functionalization that can yield derivatives with enhanced biological activity or stability.

Biological Research

The compound's unique structural features contribute to its utility in biological studies. It has been investigated for its interactions with various biological targets.

Applications:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.

- Cell Penetration Studies : Due to its lipophilic nature, this compound can penetrate cell membranes effectively, making it useful for studying intracellular processes.

Industrial Uses

In industrial applications, this compound is employed for producing agrochemicals and specialty materials. Its properties allow for the design of products with enhanced performance characteristics.

Notable Applications:

- Agrochemicals : The compound is used in formulating pesticides and herbicides, where its chemical stability and reactivity are advantageous.

- Material Science : It contributes to the development of polymers and coatings that require specific thermal and mechanical properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Demonstrated inhibition of enzyme activity by this compound, suggesting potential therapeutic applications. |

| Study 2 | Agrochemical Development | Evaluated as a key intermediate in synthesizing a new class of herbicides, showing improved efficacy over existing products. |

| Study 3 | Material Properties | Investigated its use in polymer formulations, resulting in materials with enhanced durability and chemical resistance. |

Mechanism of Action

The mechanism by which 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways related to inflammation and pain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins involved in inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the behavior of benzoic acid derivatives. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Properties

- Acidity : The -CF₃ group at the 2-position in the target compound enhances acidity compared to methyl or methoxy substituents (e.g., 5-methyl-2-(4'-methylbenzoyloxy)benzoic acid) due to its electron-withdrawing nature .

- Thermal Stability : Derivatives with -CF₃ substituents (e.g., 5-Fluoro-2-(4-CF₃Ph)benzoic acid) may face synthesis challenges, as evidenced by their discontinued status in commercial catalogs .

Analgesic Activity

5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid (ED₅₀: 81.67 mg/kg) demonstrated analgesic efficacy comparable to aspirin (ED₅₀: 87.87 mg/kg) in mice . While the target compound lacks direct activity data, its -CF₃ group may enhance binding affinity to biological targets, such as cyclooxygenase enzymes, due to increased hydrophobicity and steric bulk.

Biological Activity

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, a compound characterized by its unique trifluoromethyl and methyl substituents on a benzoic acid backbone, has garnered attention for its potential biological activities. This article delves into the synthesis, biological effects, mechanisms of action, and relevant case studies surrounding this compound.

This compound has the molecular formula and a molecular weight of 296.26 g/mol. The synthesis typically involves the reaction of 4-trifluoromethylbenzoyl chloride with methyl-substituted benzoic acid in the presence of Lewis acid catalysts such as aluminum chloride. The resulting product is purified through hydrolysis to yield the desired compound.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and enzymatic inhibition. Its structural features contribute to its interaction with specific biological targets.

Anticancer Activity

The compound has been studied for its potential anticancer properties. A notable study evaluated its effects on different cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that the compound exhibited significant anti-proliferative activity with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 5.3 | Imatinib |

| HeLa | 4.8 | Sorafenib |

| A549 | 6.1 | Nilotinib |

These findings suggest that this compound could serve as a promising candidate for further development in cancer therapy.

Enzyme Inhibition

The compound's trifluoromethyl group enhances its binding affinity to various enzymes, leading to significant inhibitory effects. Studies have shown that it can inhibit key enzymes involved in cancer progression and metabolism, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The mechanism by which this compound exerts its biological effects is primarily through:

- Targeting Kinases : The compound interacts with specific kinase pathways that are often dysregulated in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It has been observed to influence ROS levels within cells, promoting apoptosis in malignant cells while sparing normal cells.

- Inhibition of Tumor Growth Factors : By blocking the activity of growth factors like TGF-β, this compound can reduce tumor proliferation and metastasis.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Breast Cancer Cells : A recent study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 cells after 48 hours of exposure.

- Liver Cancer Model : In vivo studies using HepG2 xenografts showed significant tumor size reduction when treated with this compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.